REACTION_CXSMILES
|
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[CH3:10][O:11][CH2:12][CH2:13]Br.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:10][O:11][CH2:12][CH2:13][N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1 |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
Cl.O.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane (50 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN1CCC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |